Bithionol sulfoxide

Description

Structure

3D Structure

Propriétés

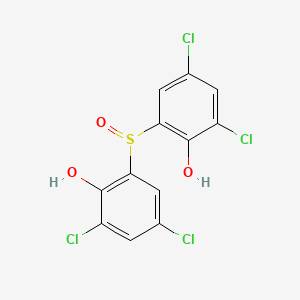

IUPAC Name |

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJWWXZIQJVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046225 | |

| Record name | Bithionoloxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844-26-8 | |

| Record name | Bithionol sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bithionoloxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,4-dichlorophenol) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bithionoloxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bithionoloxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITHIONOLOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PL3DO2B30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bithionol Sulfoxide: A Technical Guide on its Anthelmintic Mechanism of Action Against Trematodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol sulfoxide, the active metabolite of the anthelmintic drug bithionol, is a halogenated phenol effective against various trematode parasites, including Fasciola hepatica (liver fluke) and rumen flukes.[1][2] While the precise molecular mechanisms of this compound are not as extensively characterized as its parent compound, its anthelmintic activity is believed to stem from a multi-faceted disruption of the parasite's energy metabolism and neuromuscular function. This technical guide provides an in-depth overview of the core mechanism of action of this compound against trematodes, drawing on evidence from studies on bithionol and related compounds. It includes quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of bithionol and, by extension, this compound, is attributed to its function as an uncoupler of oxidative phosphorylation in the parasite's mitochondria.[3] This disruption of the crucial energy-generating process leads to a cascade of downstream effects, ultimately resulting in paralysis and death of the trematode. Additionally, evidence suggests a secondary mechanism involving the inhibition of the NADH-fumarate reductase system , a key pathway for anaerobic energy production in many helminths.

Uncoupling of Oxidative Phosphorylation

Trematodes, like other aerobic organisms, utilize oxidative phosphorylation to generate ATP. This process involves the transfer of electrons through the electron transport chain (ETC) in the inner mitochondrial membrane, creating a proton gradient that drives ATP synthase. This compound, as a lipophilic weak acid, is thought to act as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to a rapid depletion of the parasite's energy reserves. The consequence of this energy crisis is a loss of ion transport regulation, resulting in spastic paralysis.[4]

dot

Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Inhibition of NADH-Fumarate Reductase System

In the anaerobic or microaerobic environments that trematodes often inhabit within their hosts, the NADH-fumarate reductase system plays a critical role in energy metabolism. This pathway allows for the reoxidation of NADH produced during glycolysis, with fumarate serving as the terminal electron acceptor. Studies on the nematode Ascaris lumbricoides have shown that bithionol is a potent inhibitor of NADH-fumarate reductase, acting competitively with rhodoquinone, a component of the electron transport chain in this anaerobic pathway.[5] It is highly probable that this compound exerts a similar inhibitory effect in trematodes, further compromising their ability to generate ATP under anaerobic conditions.

dot

Caption: Proposed inhibition of the NADH-fumarate reductase system by this compound.

Neuromuscular Effects and Tegumental Damage

The disruption of energy metabolism by this compound has profound effects on the neuromuscular system of trematodes. In vitro studies on Fasciola hepatica have demonstrated that bithionol induces a rapid spastic paralysis.[4] This is likely a direct consequence of ATP depletion, which impairs the function of ion pumps necessary for maintaining membrane potential and muscle contraction/relaxation. While direct evidence for this compound causing tegumental damage is limited, it is a plausible secondary effect. The tegument is a metabolically active tissue responsible for nutrient uptake and immune evasion. Disruption of its energy supply could lead to a loss of structural integrity, rendering the parasite more susceptible to host immune attack.

Quantitative Data

The following table summarizes the available quantitative data on the efficacy and activity of this compound and its parent compound, bithionol.

| Compound | Target Organism | Assay Type | Metric | Value | Reference |

| This compound | Rumen Flukes (Paramphistomum spp.) | In vivo (Buffalo) | Mean Efficacy | 85.56% | [6] |

| This compound | Rumen Flukes | In vivo (Dairy Cattle) | Efficacy | ~70% (at 80 and 90 mg/kg) | [7] |

| Bithionol | Ascaris lumbricoides (Nematode) | In vitro (Enzyme Inhibition) | IC50 (NADH-Fumarate Reductase) | 18 ± 2 µM | [5] |

| Bithionol | Fasciola hepatica | In vitro (Motility) | Concentration for Spastic Paralysis | ≥ 1.0 µg/mL | [4] |

Experimental Protocols

This section outlines key experimental methodologies for investigating the mechanism of action of this compound against trematodes.

In Vitro Motility Assay

This assay assesses the direct effect of the compound on the neuromuscular function of the parasite.

Protocol:

-

Adult trematodes (e.g., Fasciola hepatica) are collected from the bile ducts of infected animals at necropsy.

-

The flukes are washed in a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.

-

Individual flukes are placed in wells of a multi-well plate containing the culture medium.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is included.

-

The motility of the flukes is observed and scored at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) under a dissecting microscope. A scoring system can be used (e.g., 3 = normal movement, 2 = reduced movement, 1 = minimal movement, 0 = no movement/paralysis).

-

The type of paralysis (spastic or flaccid) is also noted.

dot

Caption: Workflow for an in vitro trematode motility assay.

Measurement of Oxidative Phosphorylation Uncoupling

This protocol describes how to assess the effect of this compound on mitochondrial respiration.

Protocol:

-

Isolation of Mitochondria:

-

Homogenize fresh adult trematodes in a chilled isolation buffer (e.g., containing sucrose, mannitol, and EGTA).

-

Perform differential centrifugation to pellet the mitochondrial fraction.

-

Resuspend the mitochondrial pellet in a suitable respiration buffer.

-

-

Oxygen Consumption Measurement:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

-

Add the isolated mitochondria to the respiration chamber.

-

Sequentially add substrates for Complex I (e.g., glutamate, malate) and Complex II (e.g., succinate) of the electron transport chain.

-

Add ADP to stimulate ATP synthesis (State 3 respiration).

-

After a stable State 3 respiration is achieved, add this compound at various concentrations and monitor the change in oxygen consumption. An uncoupler will increase oxygen consumption without the addition of ADP.

-

Add oligomycin (an ATP synthase inhibitor) to measure the leak respiration.

-

NADH-Fumarate Reductase Inhibition Assay

This assay determines the inhibitory effect of this compound on this key anaerobic enzyme.

Protocol:

-

Preparation of Mitochondrial Extract:

-

Prepare a mitochondrial fraction from adult trematodes as described above.

-

The enzyme can be solubilized from the mitochondrial membranes using a detergent like deoxycholate.

-

-

Enzyme Activity Measurement:

-

The assay is performed under anaerobic conditions.

-

The reaction mixture contains a buffer, NADH, and the mitochondrial extract.

-

The reaction is initiated by the addition of fumarate.

-

The activity of NADH-fumarate reductase is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

To test for inhibition, the mitochondrial extract is pre-incubated with various concentrations of this compound before the addition of fumarate.

-

The IC50 value can be calculated from the dose-response curve.

-

dot

Caption: Experimental workflow for the NADH-fumarate reductase inhibition assay.

Conclusion

This compound exerts its anthelmintic effect on trematodes primarily by acting as an uncoupler of oxidative phosphorylation, leading to a rapid depletion of cellular ATP and subsequent spastic paralysis. A secondary, yet significant, mechanism is likely the inhibition of the NADH-fumarate reductase system, which is vital for anaerobic energy production. While direct biochemical data for this compound is still emerging, the well-documented effects of its parent compound, bithionol, provide a strong foundation for understanding its mode of action. Further research focusing on the specific interactions of this compound with trematode mitochondrial proteins and enzymes will provide a more complete picture of its potent anthelmintic properties and may aid in the development of new, more effective flukicides.

References

- 1. Fumarate respiration of Fasciola flukes as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drexel.edu [drexel.edu]

- 4. researchgate.net [researchgate.net]

- 5. Bithionol eliminates acute myeloid leukaemia stem-like cells by suppressing NF-κB signalling and inducing oxidative stress, leading to apoptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bithionol | C12H6Cl4O2S | CID 2406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Bithionol Sulfoxide: An In-Depth Technical Guide on its Anthelmintic Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bithionol sulfoxide, the sulfoxide metabolite of bithionol, is a potent anthelmintic agent with a significant spectrum of activity against various parasitic helminths. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the experimental methodologies used to evaluate its anthelmintic properties. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anthelmintic drugs.

Anthelmintic Activity Spectrum

This compound has demonstrated considerable efficacy against a range of trematodes and cestodes, with some activity also reported against certain nematodes. Its primary applications are in veterinary medicine, particularly for the treatment of parasitic infections in ruminants.

Trematode (Fluke) Activity

Bithionol and its sulfoxide derivative are highly effective against various species of liver and rumen flukes.

Cestode (Tapeworm) Activity

The compound has shown marked efficacy in the treatment of infections caused by several species of tapeworms.

Nematode (Roundworm) Activity

While its primary activity is against flatworms, this compound has also been reported to be effective against certain gastrointestinal nematodes.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the anthelmintic activity of bithionol and this compound. It is important to note that specific EC50 and IC50 values for this compound are not extensively reported in the public domain, reflecting a potential area for further research.

| Parasite Species | Host | Drug Form | Dosage/Concentration | Efficacy Metric | Result | Reference |

| Fasciola hepatica | - | Bithionol | ≥ 1.0 µg/mL | In vitro motility | Induces rapid spastic paralysis | [1] |

| Fascioloides magna | Cattle | This compound | 40-50 mg/kg body weight | In vivo reduction | 100% effectiveness | |

| Rumen flukes | Cattle | This compound | 90 mg/kg | In vivo efficacy | Most effective among tested anthelmintics | |

| Moniezia expansa | Lamb | Bithionol | 100 mg/lb body weight | In vivo removal | Complete removal | [2] |

| Taenia spp. | Dogs and Cats | Bithionol | 100 mg/lb body weight | In vivo removal | Complete removal | [2] |

| Ascaris lumbricoides suum | - | Bithionol | 18 ± 2 µM | IC50 (NADH-fumarate reductase) | - | [3] |

Mechanism of Action

The anthelmintic effect of bithionol and its sulfoxide is multifactorial, primarily involving the disruption of the parasite's neuromuscular system and energy metabolism.

Interference with Neuromuscular Function

Bithionol induces a rapid spastic paralysis in flukes, suggesting a direct effect on their neuromuscular transmission[1]. This action likely involves the disruption of ion channel function or neurotransmitter regulation, leading to uncontrolled muscle contraction and subsequent paralysis of the parasite.

Disruption of Energy Metabolism

A key biochemical target of bithionol is the parasite's energy production pathway. It has been shown to inhibit the NADH-fumarate reductase enzyme system in Ascaris lumbricoides suum, with an IC50 value of 18 ± 2 µM[3]. This enzyme is crucial for anaerobic respiration in many helminths. By inhibiting this enzyme, bithionol disrupts the electron transport chain and ATP synthesis, leading to energy depletion and death of the parasite. This mechanism is analogous to the uncoupling of oxidative phosphorylation observed with other salicylanilides and substituted phenols, which are potent fasciolicides[4][5].

References

- 1. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. [Inhibitory effect of bithionol on NADH-fumarate reductase in ascarides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Bithionol Sulfoxide: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol sulfoxide, a major metabolite of the anthelmintic drug bithionol, has demonstrated notable anti-parasitic and potential anticancer activities. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed, generalized experimental protocol for its synthesis via the oxidation of bithionol. The guide also compiles available physical and chemical characteristics and discusses the known biological mechanisms of its parent compound, which are likely relevant to the sulfoxide derivative. This document aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (CAS 844-26-8) is an organosulfur compound that is the primary oxidized metabolite of bithionol, a well-known anthelmintic and fungicide. While the parent compound, bithionol, has been studied for its biological activities, including its potent inhibition of soluble adenylyl cyclase and its action as a microtubule-targeting agent, the specific biological profile and mechanisms of this compound are less well-defined.[1] Nevertheless, its established anti-parasitic properties and potential for other therapeutic applications make it a molecule of significant interest.[2][3] This guide provides a detailed technical overview of the synthesis and characterization of this compound to facilitate further research and development.

Synthesis of this compound

Experimental Protocol: Oxidation of Bithionol

This protocol is a generalized procedure based on established methods for the selective oxidation of sulfides to sulfoxides.[4][5] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Bithionol (2,2'-thiobis(4,6-dichlorophenol))

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide solution (e.g., 4 M)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bithionol in glacial acetic acid. The concentration will depend on the scale of the reaction, but a starting point could be 2 mmol of bithionol in 2 mL of glacial acetic acid.[4]

-

Addition of Oxidant: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide. For the selective oxidation to the sulfoxide, a 1.1 to 1.5 molar equivalent of hydrogen peroxide is typically used.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material (bithionol) is no longer visible by TLC.

-

Workup: Upon completion, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

-

Extraction: Extract the product into an organic solvent such as dichloromethane. Perform the extraction multiple times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to obtain analytically pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 844-26-8 | [7] |

| Molecular Formula | C₁₂H₆Cl₄O₃S | [7] |

| Molecular Weight | 372.05 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 220 °C | [N/A] |

| Solubility | Soluble in acetone and DMF | [8] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the two dichlorophenyl rings. Due to the presence of the sulfoxide group, the chemical shifts of the protons ortho and para to the sulfoxide will be deshielded compared to the precursor bithionol. The integration of the signals should correspond to the number of protons on the aromatic rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbon atoms in the dichlorophenyl rings. The carbons attached to the sulfoxide group will be significantly deshielded. The number of distinct signals will depend on the symmetry of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, C=C stretching of the aromatic rings, and a strong S=O stretching band, which is characteristic of sulfoxides and typically appears in the region of 1030-1070 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (372.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing four chlorine atoms.

Biological Activity and Signaling Pathways

This compound is known to be an anti-parasitic agent, effective against various flukes and cestodes.[2][3] While the specific signaling pathways modulated by this compound have not been extensively elucidated, the mechanism of action of its parent compound, bithionol, provides valuable insights.

Bithionol is a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] By inhibiting sAC, bithionol can disrupt cellular processes that are dependent on cAMP signaling. Furthermore, bithionol has been identified as a microtubule-targeting agent, which can interfere with cell division and other microtubule-dependent functions.[1] It is plausible that this compound shares some or all of these mechanisms of action.

Postulated Signaling Pathway Inhibition

Caption: Postulated inhibition of the sAC pathway by this compound.

Conclusion

References

- 1. Bithionol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antiparasitic Compound | TargetMol [targetmol.com]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C12H6Cl4O3S | CID 68939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Manufacturer in Maharashtra - Best Price [moltuslab.net]

An In-Depth Technical Guide to the Identification of Bithionol Sulfoxide Metabolites in Bovine Milk

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of bithionol sulfoxide and its metabolites in bovine milk. This document details experimental protocols, summarizes quantitative data, and presents visual workflows to aid in the understanding and replication of these methods.

Introduction

This compound is an anthelmintic agent used in veterinary medicine to treat parasitic infections in cattle, such as those caused by liver flukes.[1] Following administration, this compound is metabolized, and the resulting compounds can be excreted in milk. To ensure food safety and adhere to regulatory limits, it is crucial to have reliable and sensitive methods for the detection and quantification of this compound and its metabolites in bovine milk. The primary metabolites of concern are bithionol, formed by the reduction of the sulfoxide, and bithionol sulfone, the oxidation product.[2]

Metabolic Pathway of this compound in Bovine Species

The biotransformation of this compound in cattle primarily involves the oxidation and reduction of the sulfoxide group. The metabolic fate of this compound leads to the formation of two major metabolites: bithionol and bithionol sulfone.[2] This metabolic process is crucial for understanding the residue depletion in milk.

Quantitative Analysis of Residue Depletion

A key study by Mourot et al. (1987) investigated the depletion of this compound and its metabolites in the milk of Holstein-Friesian dairy cows after a single oral administration of 50 mg/kg body weight. The residues were monitored over successive milkings.[3][4]

Table 1: Depletion of this compound and Bithionol in Bovine Milk

| Milking Number | Time After Treatment (hours) | This compound (µg/mL) | Bithionol (µg/mL) | Bithionol Sulfone (µg/mL) |

| 1 | 12 | 1.25 | 0.10 | Not Detected |

| 4 | 48 | 0.80 | 0.15 | Not Detected |

| 8 | 96 | 0.20 | 0.05 | Not Detected |

| 16 | 192 | 0.05 | < 0.025 | Not Detected |

| 30 | 360 | < 0.025 | Not Detected | Not Detected |

Data extracted from Mourot et al. (1987). The reliable detection level for each compound was 0.025 µg/mL.[3]

Residues of this compound were detectable for up to 30 milkings, while its metabolite, bithionol, was present for up to 16 milkings. Bithionol sulfone was not found at detectable levels in this study.[3][4]

Experimental Protocols

Sample Preparation and Extraction for HPLC-UV Analysis

This protocol is based on the method described by Mourot et al. (1987) for the extraction of this compound and its metabolites from bovine milk.[3]

References

- 1. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Liquid chromatographic determination of depletion of this compound and its two major metabolites in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

A Technical Guide to the Physicochemical Properties of Bithionol Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol sulfoxide, a metabolite of the anthelmintic agent Bithionol, is a compound of significant interest in pharmaceutical and veterinary sciences. Understanding its physicochemical properties is fundamental for research, formulation development, and toxicological studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic context. All quantitative data are summarized for clarity, and methodologies are described to ensure reproducibility.

Chemical Identity and Structure

This compound, with the CAS number 844-26-8, is chemically known as 2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol.[1][2] It is the sulfoxide metabolite of Bithionol, a formerly used anti-parasitic and antibacterial agent.

-

IUPAC Name: 2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol[2]

-

Synonyms: Bithionoloxide, Bitin-S, 2,2'-Sulfinylbis(4,6-dichlorophenol)[2][3][4]

-

InChI Key: RPAJWWXZIQJVJF-UHFFFAOYSA-N[1]

-

SMILES: C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl[2][5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of drug delivery systems. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 372.05 g/mol | [1][5][6][7] |

| Melting Point | 212-215 °C, 220 °C | [5][8][9] |

| Boiling Point | 532.7 °C (Predicted) | [5][9] |

| pKa | 4.79 ± 0.48 (Predicted) | [9][10] |

| Appearance | White to off-white or pinkish crystalline powder | [8][10][11][12] |

| Solubility | ||

| DMSO | ≥ 233.33 mg/mL (627.15 mM) | [6] |

| Acetone | Soluble / Slightly Soluble | [8][11][12] |

| Dimethylformamide (DMF) | Soluble | [8][10][11] |

| Alcohol | Soluble | [11][12] |

| Dilute Alkali Hydroxide | Soluble | [11][12] |

| Water | Insoluble | [13] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized analytical methods. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of crystalline solids and is suitable for this compound.

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial melting (onset point) to complete liquefaction (clear point) is observed. Pure substances typically exhibit a sharp melting range.[10][14][15]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (closed at one end).

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1][10]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount. Tap the closed end on a hard surface to compact the powder, aiming for a column height of 2.5-3.5 mm.[1][10]

-

Measurement: Place the loaded capillary into the heating block of the apparatus. Heat rapidly to a temperature approximately 5-10°C below the expected melting point.[1]

-

Observation: Reduce the heating rate to approximately 1-2°C per minute to allow for accurate observation.[1][15]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[7]

-

Apparatus: Temperature-controlled orbital shaker or water bath, vials, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent (e.g., DMSO, acetone, buffered aqueous solution). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the necessary equilibration time.[3]

-

Phase Separation: After equilibration, allow the samples to stand, then centrifuge to separate the undissolved solid from the supernatant.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.[16]

-

Calculation: The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH titration curve. The pKa corresponds to the pH at which the compound is 50% ionized.[6][17]

-

Apparatus: pH meter with a combination pH electrode, automated titrator or burette, beaker, magnetic stirrer.

-

Procedure:

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent/water mixture (as it is poorly soluble in pure water).

-

Titration: While stirring, add small, precise increments of a standardized titrant (e.g., NaOH for an acidic compound) to the solution.

-

pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization).

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the separation, identification, and quantification of this compound and its metabolites.[5][18]

-

Principle: The sample is dissolved in a mobile phase and injected into a column containing a stationary phase. Components of the sample are separated based on their differential partitioning between the two phases.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Lichrospher 100 RP-18, 5 µm, 4.0 mm i.d. × 25 cm).[19]

-

Mobile Phase: A mixture of methanol and 1% (v/v) acetic acid in water (e.g., 9:1 v/v).[19] The mobile phase should be filtered and degassed.

-

Flow Rate: 0.8 mL/min.[19]

-

Detection: UV detector, typically at a wavelength of 300 nm.[19]

-

Injection Volume: 20 µL.[19]

-

-

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound reference standard in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.[19]

-

Sample Preparation: Extract this compound from the sample matrix if necessary. For instance, in milk, proteins can be precipitated with HCl, followed by liquid-liquid extraction with diethyl ether.[5] The final extract is dissolved in the mobile phase.

-

Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of this compound in the samples.

-

Metabolism and Bioactivity

This compound is a major metabolite of Bithionol. Its formation and subsequent metabolism are key to understanding the parent drug's efficacy and safety profile.

Metabolic Pathway

In vivo, Bithionol is oxidized to form this compound, which can be further oxidized to Bithionol sulfone. These metabolites can also be conjugated, for example, with glucuronic acid, to facilitate excretion.[20]

Caption: Metabolic pathway of Bithionol to this compound and its subsequent metabolites.

Experimental Workflow: HPLC Analysis from Milk

The following diagram illustrates a typical workflow for the extraction and analysis of this compound and its metabolites from a biological matrix like milk, as described in the literature.[5]

Caption: Workflow for the extraction and HPLC analysis of this compound from milk.

Biological Activity

This compound is primarily known as an anti-parasitic agent, effective against infections like paragonimiasis and flukes.[6][21] It has also demonstrated mutagenic activity in some bacterial strains.[6][21] More recently, the parent compound, Bithionol, has been investigated for its anti-cancer properties, showing cytotoxic effects against ovarian cancer cells by inducing apoptosis through mechanisms involving caspase activation, generation of reactive oxygen species (ROS), and inhibition of pathways such as PI3K/Akt and NF-κB.[2][22] While these pathways are detailed for the parent compound, they provide a logical starting point for investigating the specific mechanisms of this compound.

Conclusion

This guide has consolidated the key physicochemical properties of this compound, providing a valuable resource for professionals in drug development and scientific research. The presented data, structured for easy comparison, and the detailed experimental protocols offer a practical foundation for laboratory work. The visualization of its metabolic pathway and an example analytical workflow further contextualize its importance and aid in the design of future studies. A thorough understanding of these fundamental characteristics is essential for leveraging the therapeutic potential of this compound and for ensuring its safe and effective application.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Bithionol inhibits ovarian cancer cell growth In Vitro - studies on mechanism(s) of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. This compound | C12H6Cl4O3S | CID 68939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Liquid chromatographic determination of depletion of this compound and its two major metabolites in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. westlab.com [westlab.com]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 13. who.int [who.int]

- 14. nano-lab.com.tr [nano-lab.com.tr]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fda.gov.tw [fda.gov.tw]

- 20. Bithionol | C12H6Cl4O2S | CID 2406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Bithionol inhibits ovarian cancer cell growth in vitro - studies on mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathway of Bithionol Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol sulfoxide, a metabolite of the anthelmintic agent bithionol, undergoes metabolic transformation primarily through a reductive pathway followed by conjugation. This technical guide provides a comprehensive analysis of the degradation pathway of this compound, detailing the metabolic reactions, involved enzyme families, and analytical methodologies for metabolite identification and quantification. The core pathway involves the reduction of the sulfoxide back to its parent compound, bithionol, which is then predominantly conjugated with glucuronic acid for excretion. This guide consolidates available data on the metabolic fate of this compound, presents experimental workflows for its analysis, and visualizes the key pathways to aid in further research and development.

Introduction

Bithionol has been utilized as an anthelmintic agent for treating parasitic infections. Its metabolic derivative, this compound, is also of significant interest due to its biological activity and metabolic fate within the body. Understanding the degradation pathway of this compound is crucial for comprehending its efficacy, potential toxicity, and pharmacokinetic profile. This guide synthesizes the current knowledge on the biotransformation of this compound, providing a technical resource for researchers in pharmacology, toxicology, and drug development.

The Core Degradation Pathway

The metabolism of this compound is a multi-step process involving both Phase I and Phase II biotransformation reactions. The primary pathway consists of two main steps:

-

Reduction to Bithionol: The sulfoxide moiety of this compound is reduced to a sulfide, yielding the parent compound, bithionol. This is a critical Phase I reaction that precedes further metabolism.

-

Glucuronidation: The hydroxyl groups on the resulting bithionol molecule serve as sites for Phase II conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion from the body.

In addition to this primary pathway, the formation of bithionol sulfone has also been reported as a metabolite.

Visualization of the Degradation Pathway

The following diagram illustrates the core metabolic pathway of this compound.

Key Enzymes in the Degradation Pathway

Sulfoxide Reductases

The reduction of this compound to bithionol is an enzymatic process. While the specific enzyme responsible for this reduction has not been definitively identified in the literature, the thioredoxin (Trx) and thioredoxin reductase (TrxR) system is known to be involved in the reduction of other sulfoxides. This system provides the necessary reducing equivalents for the catalytic activity of sulfoxide reductases. Further research is required to elucidate the precise role of the thioredoxin system in the metabolism of this compound.

UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. This is a major pathway for the detoxification and elimination of a wide variety of xenobiotics and endogenous compounds. In the case of bithionol, the phenolic hydroxyl groups are the primary sites for glucuronidation. The specific UGT isoforms involved in the glucuronidation of bithionol have not been fully characterized. However, given the substrate promiscuity of many UGTs, it is likely that multiple isoforms contribute to its metabolism.

Quantitative Analysis of Metabolites

While detailed quantitative data for the metabolism of this compound is limited, studies in animal models provide some insights into the excretion profile of its metabolites.

| Species | Matrix | Major Metabolite(s) | Excretion Route |

| Human | Urine | Bithionol Glucuronide | Predominantly Urinary |

| Rat | Feces | Bithionol Glucuronide, this compound Glucuronide, Bithionol Sulfone Glucuronide | Predominantly Fecal |

This table summarizes the general findings on the metabolic fate of this compound in different species. Specific percentages of each metabolite are not consistently reported in the available literature.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices typically involves chromatographic separation followed by mass spectrometric detection.

In Vitro Metabolism using Liver Microsomes

In vitro studies using liver microsomes are essential for characterizing the metabolic stability and identifying the enzymes involved in the degradation of this compound.

Objective: To determine the rate of metabolism of this compound and identify the resulting metabolites in a controlled in vitro system.

Materials:

-

This compound

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

UDPGA

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

Protocol:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system (for Phase I) and UDPGA (for Phase II).

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation:

-

Vortex the quenched reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% ACN/water with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Analyze the reconstituted samples by reverse-phase HPLC coupled to a tandem mass spectrometer.

-

Experimental Workflow for In Vitro Metabolism Study

LC-MS/MS Analysis of Bithionol and its Metabolites

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Bithionol: Precursor ion > Product ion 1, Precursor ion > Product ion 2

-

This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

-

Bithionol Glucuronide: Precursor ion > Product ion 1 (corresponding to bithionol)

-

Note: The specific MRM transitions and collision energies would need to be optimized for the specific instrument and compounds being analyzed.

Conclusion

The degradation of this compound is primarily a two-step process involving reduction to bithionol and subsequent glucuronidation. This pathway facilitates the detoxification and elimination of the compound from the body. While the general metabolic fate is understood, further research is needed to identify the specific sulfoxide reductase and UGT isoforms involved and to obtain more detailed quantitative data on the metabolite profile in humans. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations, which are essential for a complete understanding of the pharmacokinetics and safety profile of bithionol and its metabolites.

Bithionol Sulfoxide: An In-Depth Technical Review of its Potential Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bithionol sulfoxide, a metabolite of the anthelmintic drug bithionol, has been subject to scrutiny regarding its potential mutagenicity. This technical guide provides a comprehensive overview of the available scientific literature on the mutagenic properties of this compound. The primary focus is on the well-established Salmonella typhimurium reverse mutation assay (Ames test), which has been pivotal in characterizing the genotoxic profile of this compound. This document synthesizes the key findings, details relevant experimental methodologies, and presents the information in a clear, structured format to aid researchers and professionals in the fields of toxicology and drug development.

Introduction to this compound

This compound is the primary metabolite of bithionol, a phenolic compound previously used as an anthelmintic and antibacterial agent.[1][2] While the parent compound, bithionol, has a history of therapeutic use, understanding the toxicological profile of its metabolites is crucial for a comprehensive safety assessment. Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical endpoint in toxicological evaluations due to its association with carcinogenesis.

The Ames Test: A Bacterial Reverse Mutation Assay

The Ames test is a widely utilized short-term bacterial assay to assess the mutagenic potential of chemical compounds.[3] It employs specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay detects mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance, compared to a control, indicates its mutagenic potential.

Tester Strains and Mutation Types

The Ames test utilizes several specially constructed strains of S. typhimurium to detect different types of mutations. Strains TA98 and TA100 are among the most commonly used.[3]

-

TA98: Detects frameshift mutagens, which cause insertions or deletions of nucleotides in the DNA sequence.[3]

-

TA100: Detects base-pair substitution mutagens, which result in the replacement of one nucleotide with another.[3]

The Role of Metabolic Activation (S9 Fraction)

Many chemicals are not directly mutagenic but can be converted to mutagenic metabolites by enzymes in the body, a process known as metabolic activation.[4][5] To mimic this, the Ames test is often conducted with and without a rat liver S9 fraction .[4][5] This fraction contains microsomal enzymes, including cytochrome P450s, that can metabolize xenobiotics.[4][5] The inclusion of the S9 fraction allows for the detection of pro-mutagens that require metabolic activation to exert their mutagenic effects.[4][5] Conversely, some compounds that are direct-acting mutagens can be detoxified by these enzymes, resulting in a loss of mutagenicity in the presence of the S9 fraction.

Mutagenicity Profile of this compound

The primary study investigating the mutagenicity of this compound was conducted by Mourot and Mourot in 1987. The findings of this study are summarized below.

Ames Test Results

A study of this compound in the Salmonella/mammalian microsome test revealed that the compound is mutagenic to S. typhimurium strains TA98 and TA100.[1] However, this mutagenic activity was abolished when the test was conducted in the presence of a rat-liver S9 fraction.[1] This indicates that this compound is a direct-acting mutagen and that its metabolites produced by the S9 fraction are not mutagenic in this bacterial system.

Quantitative Data Summary

| Tester Strain | Metabolic Activation (S9) | Mutagenicity Result | Reference |

| S. typhimurium TA98 | Absent (-) | Positive | [1] |

| S. typhimurium TA98 | Present (+) | Negative | [1] |

| S. typhimurium TA100 | Absent (-) | Positive | [1] |

| S. typhimurium TA100 | Present (+) | Negative | [1] |

| S. typhimurium TA97 | Not specified | Not specified | [1] |

| S. typhimurium TA102 | Not specified | Not specified | [1] |

Experimental Protocols: The Ames Test (Salmonella typhimurium Reverse Mutation Assay)

The following is a generalized experimental protocol for the Ames test, based on established methodologies. The specific parameters for the testing of this compound may have varied.

Materials

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Test compound (this compound)

-

Positive and negative controls

-

Rat liver S9 fraction and co-factors (for S9 mix)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Sterile glassware and consumables

Procedure

-

Preparation of Tester Strains: Overnight cultures of the S. typhimurium tester strains are grown to a specific cell density.

-

Plate Incorporation Method:

-

To sterile tubes containing molten top agar, the following are added in sequence:

-

A small amount of histidine/biotin solution.

-

The tester strain culture.

-

The test compound at various concentrations or a control substance.

-

Either the S9 mix (for metabolic activation) or a buffer (for the test without activation).

-

-

The contents of the tube are mixed and poured over the surface of minimal glucose agar plates.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies on each plate is counted.

-

Data Analysis: The mutagenicity of the test compound is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A dose-dependent increase of at least two-fold in the number of revertants is typically considered a positive result.

Visualizations

Experimental Workflow

Caption: General workflow of the Ames test.

Logical Relationship of this compound Mutagenicity

Caption: Mutagenic activity of this compound.

Discussion and Conclusion

The available evidence from the Ames test indicates that this compound is a direct-acting mutagen, causing both frameshift and base-pair substitution mutations in Salmonella typhimurium. The observation that its mutagenicity is nullified by the presence of a rat liver S9 fraction suggests that the metabolic processes mimicked by this system lead to the detoxification of the compound.

For drug development professionals, this finding is significant. A positive result in the Ames test, particularly for a direct-acting mutagen, is a red flag that necessitates further investigation. While the detoxification by the S9 fraction is a positive indication, it is important to consider that metabolic profiles can differ between species and between in vitro and in vivo systems.

Further studies would be beneficial to create a more complete picture of the genotoxic potential of this compound. These could include:

-

In vitro mammalian cell gene mutation assays to assess mutagenicity in a system more closely related to humans.

-

In vitro and in vivo chromosomal damage assays (e.g., micronucleus test, chromosomal aberration assay) to evaluate the potential for larger-scale genetic damage.

References

- 1. Bithionol | C12H6Cl4O2S | CID 2406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Mutagenic activation of carcinogenic N-nitrosopropylamines by liver S9 fractions from mice, rats and hamsters: evidence for a cytochrome P-450-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S9 fraction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Bithionol Sulfoxide in the Treatment of Fasciola hepatica in Sheep

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bithionol sulfoxide for the treatment of Fasciola hepatica (liver fluke) infections in sheep. The information is intended to guide research and development efforts by providing detailed protocols and summarizing available data.

Introduction

Fasciola hepatica infection, or fascioliasis, is a significant parasitic disease in sheep, causing substantial economic losses through reduced productivity and mortality. This compound is an anthelmintic compound that has been investigated for its efficacy against trematode infections, including fascioliasis. These notes detail the properties, proposed mechanism of action, and protocols for evaluating the efficacy of this compound in a research setting.

Compound Information

This compound is the sulfoxide metabolite of bithionol, a phenolic anthelmintic.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄O₃S[1] |

| Molecular Weight | 372.0 g/mol [1] |

| CAS Number | 844-26-8[1] |

| Appearance | White to Pink Crystalline powder[2] |

| Solubility | Soluble in alcohol, acetone, and DMF.[2] |

| Synonyms | Bis(2-hydroxy-3,5-dichlorophenyl)sulfoxide[1] |

Proposed Mechanism of Action

While the precise signaling pathways of this compound in Fasciola hepatica are not fully elucidated, its mechanism of action is believed to be similar to other phenolic anthelmintics and sulfoxide compounds. The primary mode of action is thought to involve the disruption of the parasite's tegument, which is the outer protective layer. This disruption leads to increased permeability, loss of essential ions, and ultimately paralysis and death of the fluke.[3] Additionally, it is proposed that this compound may interfere with the parasite's neuromuscular physiology and impair egg formation.[3]

Below is a diagram illustrating the proposed general mechanism of action of sulfoxide-based anthelmintics on the tegument of Fasciola hepatica.

Caption: Proposed mechanism of this compound on the Fasciola hepatica tegument.

Experimental Protocols

In Vivo Efficacy Study in Sheep

This protocol outlines a controlled study to evaluate the efficacy of this compound against Fasciola hepatica in experimentally infected sheep.

Objective: To determine the dose-dependent efficacy of this compound in reducing fecal egg counts and fluke burden in sheep infected with Fasciola hepatica.

Materials:

-

This compound (pharmaceutical grade)

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Fasciola hepatica metacercariae

-

40 healthy, fluke-free lambs (e.g., Merino breed), 4-6 months old

-

Fecal collection bags

-

McMaster counting chambers or equivalent

-

Standard laboratory equipment for parasitological examination

Experimental Workflow:

Caption: Workflow for the in vivo efficacy trial of this compound in sheep.

Procedure:

-

Animal Selection and Acclimatization: Select 40 healthy, fluke-free lambs and acclimatize them to the housing conditions for at least two weeks.

-

Experimental Infection: Orally infect each lamb with approximately 200 Fasciola hepatica metacercariae.

-

Pre-patency Period: Monitor the animals for 12 weeks to allow the infection to become patent (adult flukes producing eggs).

-

Fecal Screening and Randomization: At week 12 post-infection, confirm infection by fecal egg counts. Randomly allocate the infected sheep into four treatment groups (n=10 per group).

-

Treatment Administration:

-

Group 1 (Vehicle Control): Administer the vehicle solution orally.

-

Group 2 (Low Dose): Administer this compound at a dose of 30 mg/kg body weight.[3]

-

Group 3 (High Dose): Administer this compound at a dose of 60 mg/kg body weight.[3]

-

Group 4 (Positive Control): Administer a commercially available flukicide with known efficacy (e.g., triclabendazole at the recommended dose).

-

-

Post-Treatment Monitoring:

-

Collect fecal samples from each animal on days 0 (pre-treatment), 7, 14, and 21 post-treatment.

-

Determine the number of Fasciola hepatica eggs per gram of feces (EPG) using a standardized technique (e.g., modified McMaster).

-

-

Necropsy and Fluke Burden: At day 28 post-treatment, humanely euthanize all animals. Recover, count, and record the number of adult flukes from the liver and bile ducts of each sheep.

-

Data Analysis: Calculate the Fecal Egg Count Reduction (FECR) for each treatment group at each time point using the formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 Calculate the percentage reduction in fluke burden for each treatment group compared to the vehicle control group.

Data Presentation

The following table presents illustrative data for the in vivo efficacy of this compound in sheep, as specific published data is limited. This data is hypothetical but reflects expected outcomes based on the known activity of similar anthelmintics.

Table 2: Illustrative Efficacy Data of this compound against Fasciola hepatica in Sheep

| Treatment Group | Dose (mg/kg) | Mean Fecal Egg Count Reduction (%) at Day 14 | Mean Fluke Burden Reduction (%) at Day 28 |

| Vehicle Control | - | 0 | 0 |

| This compound | 30 | 85.5 | 88.2 |

| This compound | 60 | 95.2 | 97.5 |

| Positive Control (Triclabendazole) | 10 | 99.8 | 99.9 |

Safety and Toxicology

Limited specific toxicological data for this compound in sheep is available in the public domain. However, general information suggests that at therapeutic doses, side effects are minimal but may include mild diarrhea.[3] Overdosing can lead to more severe adverse effects, and it is crucial to adhere to recommended dosages.

Table 3: General Toxicological Profile of this compound

| Parameter | Observation | Species |

| Acute Oral LD₅₀ | 1000-5000 mg/kg | Mice[4] |

| Acute Oral LD₅₀ | ~5000 mg/kg | Rats[4] |

| Potential Side Effects | Mild diarrhea, hypersensitivity reactions[3] | Livestock[3] |

Conclusion

This compound shows potential as an effective treatment for Fasciola hepatica infections in sheep. The provided protocols offer a framework for conducting robust efficacy and safety studies. Further research is warranted to fully elucidate its mechanism of action, establish optimal dosing regimens, and confirm its safety profile in sheep under various field conditions. The illustrative data and generalized protocols in these notes should be adapted and validated based on specific experimental contexts and emerging research findings.

References

Application Notes and Protocols for In Vitro Toxicity Testing of Bithionol Sulfoxide on Parasites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro toxicity of bithionol sulfoxide against various parasites, including detailed experimental protocols and data interpretation guidelines. This compound, an anti-infective agent, has demonstrated efficacy against a range of parasites, and these protocols are designed to facilitate further research and drug development efforts.

Overview of this compound's Antiparasitic Activity

This compound is an anti-infection agent with known activity against parasites such as Neoparamoeba spp., the causative agent of amoebic gill disease (AGD), as well as trematodes like Fasciola hepatica and Schistosoma mansoni.[1] The proposed mechanism of action for its parent compound, bithionol, involves the inhibition of the parasite's anaerobic energy metabolism by competitively inhibiting the function of rhodoquinone in the electron transport chain.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro toxicity of this compound against various parasites.

Table 1: In Vitro Toxicity of this compound against Neoparamoeba spp.

| Concentration (mg/L) | Exposure Time (hours) | Mean Viable Amoebae (%) | Relative Reduction in Amoebae (%) |

| 0.1 | 72 | 59 | 41 |

| 0.5 | 72 | 60 | 40 |

| 1 | 72 | ≤ 4 | ≥ 96 |

| 5 | 72 | ≤ 4 | ≥ 96 |

| 10 | 72 | ≤ 4 | ≥ 96 |

| Freshwater Control | 24 | 6 | 94 |

| Freshwater Control | 48 | 0 | 100 |

Data extracted from studies on Neoparamoeba spp., the causative agent of amoebic gill disease. The relative reduction is compared to seawater controls.[2]

Table 2: Effects of Bithionol on the In Vitro Motility of Fasciola hepatica

| Compound | Concentration (µg/mL) | Observed Effect |

| Bithionol | ≥ 1.0 | Rapid spastic paralysis |

Note: This data is for the parent compound, bithionol. Specific IC50 values for this compound on F. hepatica were not available in the reviewed literature.[3]

Experimental Protocols

The following are detailed protocols for the in vitro toxicity testing of this compound on different parasites.

Protocol for Neoparamoeba spp. Viability Assay

This protocol is adapted from studies on the causative agent of amoebic gill disease.

Materials:

-

Neoparamoeba spp. culture

-

Seawater (35‰, sterile)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Inverted microscope

Procedure:

-

Parasite Culture: Culture Neoparamoeba spp. in a suitable medium and harvest the amoebae.

-

Preparation of Test Solutions: Prepare serial dilutions of this compound in seawater from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the amoebae.

-

Exposure: Add a known number of amoebae to each well of a 96-well plate. Add the prepared this compound solutions to the wells to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mg/L). Include seawater and DMSO vehicle controls.

-

Incubation: Incubate the plates at an appropriate temperature for the desired time points (e.g., 24, 48, and 72 hours).

-

Viability Assessment:

-

At each time point, resuspend the amoebae in the wells.

-

Mix an aliquot of the amoeba suspension with an equal volume of trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) amoebae under an inverted microscope.

-

-

Data Analysis: Calculate the percentage of viable amoebae for each concentration and time point. Determine the relative reduction in amoebae compared to the control groups.

Protocol for Fasciola hepatica Motility Assay

This protocol is based on methods for assessing the motility of adult liver flukes.

Materials:

-

Adult Fasciola hepatica

-

Culture medium (e.g., RPMI 1640 or DMEM) supplemented with antibiotics.[4]

-

This compound stock solution (in DMSO)

-

6- or 24-well culture plates[4]

-

Incubator (37°C, 5% CO2)

-

Dissecting microscope

Procedure:

-

Fluke Collection and Preparation: Obtain adult Fasciola hepatica from a suitable source. Wash the flukes in the culture medium to remove any debris.

-

Acclimatization: Place individual flukes in wells of a culture plate containing fresh, pre-warmed medium and allow them to acclimatize in the incubator for a few hours.

-

Preparation of Test Solutions: Prepare dilutions of this compound in the culture medium. The final DMSO concentration should be below 0.5% (v/v) to avoid toxicity.[4]

-

Exposure: Replace the medium in the wells with the prepared this compound solutions. Include a medium-only and a DMSO vehicle control.

-

Motility Assessment: Observe the motility of the flukes under a dissecting microscope at regular intervals (e.g., 1, 4, 24, 48, and 72 hours). Score the motility based on a predefined scale (e.g., 3 = normal movement, 2 = reduced movement, 1 = minimal movement, 0 = no movement/paralysis).

-

Data Analysis: Record the motility scores for each fluke at each time point. The concentration at which a significant reduction in motility or paralysis is observed can be determined.

Protocol for Schistosoma mansoni Viability Assay

This protocol can be adapted for both newly transformed schistosomula (NTS) and adult worms.

Materials:

-

Schistosoma mansoni (NTS or adults)

-

Culture medium (e.g., M199 or RPMI 1640) supplemented with serum and antibiotics[5][6][7]

-

This compound stock solution (in DMSO)

-

96-well (for NTS) or 24-well (for adults) plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

-

(Optional) XTT colorimetric reagent[5]

Procedure:

-

Parasite Preparation: Prepare NTS by mechanical transformation of cercariae or collect adult worms from an infected host.[5][7]

-

Plating: Plate a known number of NTS or adult worm pairs into the wells of the appropriate culture plate containing pre-warmed medium.

-

Preparation of Test Solutions: Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).[8]

-

Exposure: Add the test solutions to the wells. Include appropriate controls.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

Microscopic Evaluation: Assess parasite viability based on motility, morphological changes (e.g., granularity, tegument damage), and for adults, pairing status.[7][9]

-

(Optional) Colorimetric Assay: For NTS, a metabolic viability assay using XTT can be performed.[5] Add the XTT reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: For microscopic evaluation, score the parasites based on the observed phenotypes. For the colorimetric assay, calculate the percentage of viability relative to the controls. Determine the LC50 or IC50 values using appropriate statistical software.[9]

Visualizations

Experimental Workflows and Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Merck Open Global Health Library in vitro screening against Schistosoma mansoni identified two new substances with antischistosomal activities for further development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Bithionol Sulfoxide: Application Notes and Protocols for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithionol sulfoxide, the sulfoxide metabolite of the anthelmintic drug bithionol, is a compound of significant interest in biomedical research.[1] Initially recognized for its potent anti-parasitic properties, particularly against trematodes such as Fasciola hepatica, recent studies have unveiled its potential as an anticancer agent.[2][3] This document provides detailed protocols for in vitro assays to facilitate further investigation into the biological activities of this compound in a research laboratory setting. The included methodologies cover the assessment of its cytotoxic, anti-parasitic, and mechanistic properties.

Data Presentation

The following tables summarize key quantitative data for this compound and its parent compound, Bithionol.

Table 1: In Vitro Cytotoxicity of Bithionol

| Cell Line (Ovarian Cancer) | Cisplatin Sensitivity | IC50 (µM) of Bithionol (72h) |

| A2780 | Sensitive | 19 |

| A2780-CDDP | Resistant | 24 |

| SKOV-3 | - | 36 |

| OVCAR-3 | - | 44 |

| IGROV-1 | Sensitive | 55 |

| IGROV-1-CDDP | Resistant | 59 |

Data from Ayyagari & Brard (2014) investigating the parent compound, bithionol.[4][5]

Table 2: In Vivo Acute Toxicity of this compound

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mice | Oral | 1000 - 5000 |

| Rats | Oral | ~5000 |

LD50 refers to the dose that is lethal to 50% of the tested population.[2][6][7][8]

Table 3: In Vitro Anti-Parasitic Activity of this compound

| Parasite | Assay Conditions | Effective Concentration |

| Neoparamoeba spp. | 72-hour exposure in seawater | 0.1 - 10 mg/L shows toxicity |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Adherent cancer cell line of choice

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA.

-

Resuspend cells in complete medium and perform a cell count.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-